molecular formula C11H15NO B1297621 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine CAS No. 6240-83-1

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine

Cat. No.: B1297621
CAS No.: 6240-83-1
M. Wt: 177.24 g/mol
InChI Key: SQHFUZXUDPRJLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine typically involves the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Methoxylation: Introduction of a methoxy group (-OCH3) at the 3-position.

    Reduction: Reduction of the naphthalene ring to form the tetrahydro derivative.

    Amination: Introduction of an amine group (-NH2) at the 2-position.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthoquinone derivatives.

    Reduction: Further reduction of the tetrahydro ring.

    Substitution: Electrophilic and nucleophilic substitution reactions at the amine or methoxy groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in biological systems, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine is unique due to the presence of both a methoxy group and an amine group on the tetrahydro-naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for research applications .

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHFUZXUDPRJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344288
Record name 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-83-1
Record name 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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